molecular formula C20H19F3N2O3 B2600831 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 2034612-74-1

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2600831
CAS No.: 2034612-74-1
M. Wt: 392.378
InChI Key: IQSBJKVWCYTSNY-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide is a complex organic compound characterized by the presence of a benzofuran moiety, a dimethylaminoethyl group, and a trifluoromethoxy-substituted benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzofuran derivative with 2-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoromethoxybenzamide Group: The final step involves the coupling of the intermediate with 4-(trifluoromethoxy)benzoyl chloride using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The benzofuran moiety may facilitate binding to hydrophobic pockets, while the dimethylaminoethyl group could enhance solubility and membrane permeability. The trifluoromethoxy group may increase metabolic stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Benzofuran-2-yl)-2-(methylamino)ethyl]-4-(trifluoromethoxy)benzamide
  • N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(methoxy)benzamide
  • N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethyl)benzamide

Uniqueness

N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and potentially more effective in its biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c1-25(2)16(18-11-14-5-3-4-6-17(14)27-18)12-24-19(26)13-7-9-15(10-8-13)28-20(21,22)23/h3-11,16H,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSBJKVWCYTSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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